Mitoquinol
Description
Chemical Identity and Classification
Mitoquinol represents a sophisticated synthetic analogue of coenzyme Q10, chemically classified as a ubiquinone derivative with enhanced mitochondrial targeting capabilities. The compound exists primarily as this compound mesylate, with the systematic International Union of Pure and Applied Chemistry name being 10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-tris(2,3,4,5,6-pentadeuteriophenyl)phosphanium methanesulfonate for the deuterated form. The standard form carries the Chemical Abstracts Service registry number 845959-55-9, with the molecular formula C38H49O7PS and a molecular weight of 680.83 grams per mole.
The compound's structural architecture consists of three distinct functional components that work synergistically to achieve its therapeutic properties. The ubiquinone moiety serves as the active antioxidant component, capable of scavenging superoxide, peroxyl, and peroxynitrite reactive oxygen species once positioned within mitochondrial membranes. The triphenylphosphonium cation functions as the targeting vector, exploiting the substantial electrochemical gradient between cellular and mitochondrial membranes to achieve selective accumulation. The aliphatic carbon chain, specifically a decyl linker, provides the necessary spacing and flexibility to maintain both the antioxidant activity of the ubiquinone and the targeting efficiency of the phosphonium cation.
The chemical classification of this compound places it within the broader category of mitochondria-targeted antioxidants, specifically as a member of the triphenylphosphonium-conjugated compounds. This classification distinguishes it from conventional antioxidants through its ability to overcome the bioavailability limitations that have historically hindered antioxidant therapies. The compound's structure allows it to maintain stability under physiological conditions while retaining the capacity for reduction by the mitochondrial respiratory chain to its active ubiquinol form.
Historical Development and Discovery
The development of this compound traces its origins to groundbreaking research conducted at the University of Otago in New Zealand during the late 1990s, representing a pivotal moment in the evolution of targeted antioxidant therapy. The project emerged from the collaborative efforts of biochemist Robin Smith and mitochondrial specialist Michael Murphy, who were investigating the fundamental limitations of conventional antioxidant supplements, particularly coenzyme Q10, in treating various diseases. Their research was driven by the observation that despite the theoretical promise of antioxidants, many clinical applications were proving ineffective due to poor bioavailability and inadequate tissue penetration.
The breakthrough came through the recognition that mitochondria, as the primary cellular sites of reactive oxygen species production, required targeted antioxidant delivery to achieve meaningful therapeutic effects. The researchers hypothesized that conventional antioxidants failed because they could not reach their intended targets in sufficient concentrations, particularly within the mitochondrial compartment where oxidative damage occurs most critically. This insight led to the innovative concept of conjugating antioxidant molecules to lipophilic cations that could exploit the unique electrochemical properties of mitochondrial membranes.
The initial characterization of this compound was published in landmark research demonstrating its selective targeting capabilities and antioxidant properties. The study established that the compound could accumulate within mitochondria at concentrations several hundred-fold higher than in the cytoplasm, driven by the substantial mitochondrial membrane potential of -150 to -180 millivolts. Furthermore, the research demonstrated that once within mitochondria, the ubiquinone moiety could be reduced by the respiratory chain to its active ubiquinol form, creating a recyclable antioxidant system that maintained prolonged activity.
The development timeline extended through the early 2000s as researchers refined the compound's structure and investigated its properties across various experimental models. The work expanded beyond the initial discovery team to encompass international collaborations that validated the compound's effectiveness in diverse biological systems. By the mid-2000s, this compound had progressed from laboratory concept to a compound undergoing systematic preclinical evaluation, establishing the foundation for its eventual development as both a research tool and commercial product.
Relationship to Mitoquinone and Targeted Lipophilic Cations
The relationship between this compound and mitoquinone represents a fundamental aspect of mitochondria-targeted antioxidant chemistry, with both compounds sharing core structural elements while serving distinct roles in the targeted delivery paradigm. Mitoquinone, commonly referred to by its commercial designation, serves as the parent compound from which this compound is derived through the addition of methanesulfonic acid to form the mesylate salt. This relationship exemplifies the broader category of targeted lipophilic cations, which exploit the unique electrochemical properties of mitochondrial membranes to achieve selective intracellular distribution.
The targeting mechanism shared by both compounds relies on the triphenylphosphonium cation, which has emerged as the most extensively studied and successful mitochondrial targeting vector. The triphenylphosphonium moiety possesses optimal lipophilicity and charge characteristics that enable efficient passage through cellular membranes while maintaining sufficient hydrophilicity to avoid excessive accumulation in lipid compartments. The electrochemical gradient between the cellular membrane potential of -30 to -60 millivolts and the inner mitochondrial membrane potential of -150 to -180 millivolts provides the driving force for accumulation, resulting in mitochondrial concentrations that can exceed cytoplasmic levels by factors of 100 to 1000.
The ubiquinone component shared between this compound and mitoquinone represents a carefully selected antioxidant moiety that maintains activity within the mitochondrial environment. Unlike conventional coenzyme Q10, which suffers from poor bioavailability and limited mitochondrial penetration, the targeted ubiquinone derivatives can achieve therapeutically relevant concentrations at their site of action. The ubiquinone moiety undergoes reduction by the mitochondrial respiratory chain to form the active ubiquinol antioxidant, which can scavenge reactive oxygen species and prevent lipid peroxidation.
| Compound | Molecular Formula | Targeting Moiety | Antioxidant Component | Primary Application |
|---|---|---|---|---|
| This compound | C38H49O7PS | Triphenylphosphonium | Ubiquinone | Research and supplementation |
| Mitoquinone | C37H44O4P | Triphenylphosphonium | Ubiquinone | Clinical research |
| Coenzyme Q10 | C59H90O4 | None | Ubiquinone | Conventional supplementation |
The recyclable nature of the antioxidant activity distinguishes these targeted compounds from conventional antioxidants that undergo irreversible consumption during reactive oxygen species scavenging. After neutralizing a reactive oxygen species, the oxidized form of the ubiquinone can be regenerated to its active ubiquinol state by the mitochondrial respiratory chain, enabling sustained antioxidant activity from relatively low concentrations of the compound. This recycling mechanism represents a significant advancement over traditional antioxidants and contributes to the enhanced efficacy observed with mitochondria-targeted compounds.
Position within Mitochondria-Targeted Antioxidant Research
This compound occupies a foundational position within the broader field of mitochondria-targeted antioxidant research, serving as both a prototype for targeted delivery strategies and a benchmark for evaluating subsequent developments in the field. The compound represents the first successful implementation of the triphenylphosphonium targeting approach for antioxidant delivery, establishing the conceptual and practical framework that has guided subsequent research in mitochondrial medicine. Its development marked a paradigm shift from systemic antioxidant approaches to targeted interventions that address oxidative stress at its primary cellular source.
The research landscape surrounding mitochondria-targeted antioxidants has expanded significantly since the initial development of this compound, encompassing multiple compound classes and targeting strategies. Alongside this compound, other prominent compounds in this category include mitochondrial vitamin E, mitochondrial tetramethylpiperidinyloxyl, and plastoquinone derivatives, each offering distinct advantages and targeting different aspects of mitochondrial oxidative stress. These compounds collectively represent an innovative class of therapeutic agents designed to overcome the limitations of conventional antioxidant therapies.
The systematic study of this compound has contributed fundamental insights into the principles governing mitochondrial targeting and antioxidant activity. Research has demonstrated that effective mitochondrial targeting requires careful optimization of the balance between lipophilicity and charge distribution, with the triphenylphosphonium cation representing an optimal solution for many applications. The compound's ability to accumulate selectively in mitochondria while maintaining antioxidant activity has validated the targeted approach and provided a model for developing additional mitochondria-targeted therapeutics.
Comparative studies examining this compound alongside other mitochondria-targeted antioxidants have revealed important structure-activity relationships that guide ongoing research. The systematic evaluation of different targeting moieties, linker lengths, and antioxidant components has established design principles that inform the development of next-generation compounds. These studies have demonstrated that while triphenylphosphonium remains the most widely used targeting vector, alternative approaches such as mitochondrial penetrating peptides and gramicidin-based carriers offer complementary advantages for specific applications.
Properties
CAS No. |
747398-82-9 |
|---|---|
Molecular Formula |
C37H46O4P+ |
Molecular Weight |
585.7 g/mol |
IUPAC Name |
10-(2,5-dihydroxy-3,4-dimethoxy-6-methylphenyl)decyl-triphenylphosphanium |
InChI |
InChI=1S/C37H45O4P/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3,(H-,38,39)/p+1 |
InChI Key |
SIRZPOBKMRMKDI-UHFFFAOYSA-O |
SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
mitoquinol |
Origin of Product |
United States |
Preparation Methods
Halogenation and Alkylation of Hydroquinone Derivatives
The synthesis begins with the preparation of a halogenated hydroquinone intermediate. Idebenone, a ubiquinone analog, is modified by introducing a halogen (e.g., bromine or iodine) at the C-10 position of its aliphatic chain. This step typically employs hydrobromic acid (HBr) or iodine monochloride (ICl) in dichloromethane at 0–5°C. The halogenated intermediate is then alkylated with triphenylphosphine under inert atmosphere conditions.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation | HBr (48%), CHCl, 0°C, 4 h | 78% |
| Alkylation | Triphenylphosphine, N, 60°C, 12 h | 65% |
This method, described in EP1423396B1, produces the triphenylphosphonium-quinol conjugate with high regioselectivity.
Methanesulfonate Salt Formation
The alkylated product is converted to its methanesulfonate salt to enhance solubility and stability. This involves reacting the free base with methanesulfonic acid in ethanol at room temperature. The salt precipitates upon cooling and is isolated via vacuum filtration.
Purification Steps
-
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/methanol (9:1) as eluent.
-
Recrystallization : Ethanol/water (8:2) at −20°C for 24 h.
The final product exhibits a melting point of 158–160°C and >98% purity by HPLC.
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent critically impacts yield and reaction rate:
Temperature and Time Dependence
-
Halogenation at 0°C reduces byproduct formation compared to room temperature.
-
Prolonged alkylation (12 h) ensures complete quaternization of the phosphonium group.
Analytical Characterization
Spectroscopic Confirmation
Purity and Stability Assessment
-
HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.4 min.
-
Stability : The compound remains stable for 6 months at −80°C or 1 month at −20°C when protected from light.
Challenges and Mitigation Strategies
Byproduct Formation
Side products like oxidized quinones or dehalogenated species may form during synthesis. These are minimized by:
Scalability Issues
Large-scale production faces challenges in maintaining reaction homogeneity. Solutions include:
Applications in Research Settings
This compound’s preparation methods are tailored for laboratory use, with protocols emphasizing:
Chemical Reactions Analysis
Types of Reactions: Mitoquinol cation undergoes several types of chemical reactions, including:
Reduction: The reduction of mitoquinone to this compound is a key reaction that restores its antioxidant capacity.
Substitution: The triphenylphosphonium cation can undergo substitution reactions, although these are less common in biological systems.
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species or other oxidizing agents.
Reduction: Involves the mitochondrial electron transport chain or other reducing agents.
Substitution: Requires specific nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Mitoquinone
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Mechanisms:
- Mitochondrial Accumulation : The triphenylphosphonium cation facilitates its selective uptake into mitochondria.
- Antioxidant Activity : Mitoquinol is recycled back to its active form by mitochondrial respiratory chain enzymes, enhancing its efficacy as an antioxidant.
Cancer Treatment
This compound has shown promise in cancer therapy due to its ability to radiosensitize tumors and inhibit cancer cell respiration.
Case Study: Breast and Pancreatic Cancer
A study demonstrated that MitoQ inhibited mitochondrial respiration in human breast cancer cell lines (MCF7 and MDA-MB-231), with significant dose-dependent effects observed at concentrations achievable in human plasma .
| Cell Line | Dose (nM) | Effect on Respiration |
|---|---|---|
| MCF7 | 62.5 - 1000 | Inhibition of mtOCR |
| MDA-MB-231 | 62.5 - 1000 | Inhibition of mtOCR |
Cardiovascular Health
This compound has been studied for its protective effects against cardiac dysfunction induced by endotoxins.
Case Study: Endotoxin-Induced Cardiac Dysfunction
In rodent models, MitoQ administration prevented reductions in cardiac mitochondrial function and contractile capacity caused by endotoxin exposure .
| Treatment Group | Cardiac Function Improvement |
|---|---|
| Saline | Baseline |
| Endotoxin | Significant reduction |
| Endotoxin + MitoQ | Restoration of function |
Neuroprotection
Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegeneration.
Case Study: Parkinson's Disease
MitoQ has been evaluated in preclinical trials for its ability to improve mitochondrial function and reduce neuroinflammation in Parkinson's disease models .
Reproductive Health
This compound has been shown to enhance the maturation of human oocytes during in vitro maturation processes.
Case Study: Oocyte Maturation
In a controlled study, the presence of MitoQ increased the survival rate of follicles compared to controls, indicating its potential role in reproductive technologies .
| MitoQ Concentration (nM) | Follicle Survival Rate (%) |
|---|---|
| Control | 49 |
| 50 | 68 |
| 250 | 54 |
Metabolic Disorders
This compound has been investigated for its effects on metabolic conditions such as diabetes and obesity.
Case Study: Diabetes Management
In animal models, MitoQ administration improved insulin sensitivity and reduced oxidative stress markers associated with diabetes .
Ongoing Research and Clinical Trials
Several clinical trials are underway to further explore the efficacy of this compound in various diseases, including:
- Phase II Trials for Parkinson's Disease : Evaluating safety and efficacy.
- Cardiovascular Studies : Assessing long-term benefits on heart health.
- Cancer Treatment Protocols : Investigating combination therapies with traditional chemotherapeutics.
Mechanism of Action
Mitoquinol cation exerts its effects by targeting mitochondria and neutralizing free radicals at their source. The compound’s unique structure allows it to easily penetrate the mitochondrial membrane, where it accumulates due to the large mitochondrial membrane potential. Once inside the mitochondria, this compound cation acts as a potent antioxidant, neutralizing free radicals and preventing oxidative damage to mitochondrial DNA, proteins, and lipids. This action helps maintain mitochondrial function and overall cellular health .
Comparison with Similar Compounds
Key Properties :
- Mechanism: MitoQ cycles between oxidized (mitoquinone) and reduced (mitoquinol) states via electron exchange with the respiratory chain, regenerating its antioxidant capacity .
- Safety: No toxicity observed in animal models at therapeutic doses, though cytotoxicity is reported in certain cancer cells .
Comparison with Similar Compounds
Coenzyme Q10 (CoQ10)
Structural Similarity: Both contain a ubiquinone moiety, but MitoQ’s TPP⁺ cation enhances mitochondrial targeting . Functional Differences:
| Parameter | MitoQ | CoQ10 |
|---|---|---|
| Bioavailability | 10 mg dose effective due to TPP⁺ | Requires 200 mg for efficacy |
| Mitochondrial Uptake | Actively accumulated via ΔΨm | Passive diffusion |
| Antioxidant Recycling | Rapidly regenerated by respiratory chain | Slower recycling in membranes |
| Clinical Outcomes | 36% increase in catalase activity | No significant improvement |
MitoQ’s superior absorption and mitochondrial specificity enable it to reduce oxidative stress by 24–48% in humans, whereas CoQ10 shows inconsistent results .
SkQ1
SkQ1 is another mitochondria-targeted antioxidant, using a plastoquinone moiety linked to a TPP⁺ cation.
| Parameter | MitoQ | SkQ1 |
|---|---|---|
| Redox Partner | Respiratory chain (Complex I/III) | Bypasses Complex I/III |
| ROS Scavenging | Blocks lipid peroxidation | Prevents apoptosis via mtROS |
| Therapeutic Scope | Neurodegeneration, cardiovascular | Age-related inflammation |
While both compounds reduce mtROS, SkQ1’s mechanism is less dependent on respiratory chain activity, making it suitable for dysfunctional mitochondria .
SS-31 (Elamipretide)
SS-31 is a peptide-based mitochondrial antioxidant targeting cardiolipin.
| Parameter | MitoQ | SS-31 |
|---|---|---|
| Target | Ubiquinone-binding sites | Cardiolipin in inner membrane |
| Mechanism | Direct ROS scavenging | Stabilizes electron transport |
| Clinical Use | Aging, metabolic health | Mitochondrial myopathy, heart failure |
SS-31 improves mitochondrial cristae structure, whereas MitoQ directly neutralizes ROS .
Traditional Antioxidants (Vitamin E, Selenium)
MitoQ’s targeted action prevents chemotherapy-induced multidrug resistance in cancer cells, unlike vitamin E .
Preclinical Findings
- Cancer Models :
- Aging: Restores vascular function in aged mice (26–28 months) by reducing mtROS .
Q & A
Q. What experimental models are most appropriate for studying Mitoquinol's antioxidant effects in vivo?
this compound (MitoQ) is best studied using models that mimic mitochondrial oxidative stress. For example:
- Heat-stressed gilts : A controlled study measured biomarkers like respiration rate (RR), rectal temperature (TR), and oxidative stress (OS) markers (e.g., plasma malondialdehyde) under thermoneutral (TN) and heat stress (HS) conditions. MitoQ supplementation (HSMitoQ group) showed reduced OS compared to controls (HSCon) .
- Yeast models : Studies in Saccharomyces cerevisiae lacking endogenous ubiquinone demonstrated MitoQ’s redox activity in respiratory chain complexes, with slower reduction rates in ubiquinone-deficient strains .
Q. Key Considerations :
- Use species with well-characterized mitochondrial dysfunction (e.g., aged rodents, disease-specific models).
- Measure both physiological (e.g., TR, RR) and molecular biomarkers (e.g., ROS levels, mitochondrial DNA integrity).
Q. Table 1: Common In Vivo Models for MitoQ Studies
| Model | Key Parameters Measured | Reference |
|---|---|---|
| Heat-stressed gilts | TR, RR, plasma OS markers, feed intake (FI) | |
| Ubiquinone-deficient yeast | MitoQ reduction rates, Complex II/III activity |
Q. How does this compound’s mechanism of action differ from endogenous antioxidants like glutathione?
MitoQ is a mitochondria-targeted ubiquinone derivative. Unlike glutathione, which operates in the cytosol, MitoQ:
- Localizes to the inner mitochondrial membrane via its lipophilic triphenylphosphonium cation, enabling direct mROS scavenging .
- Regenerates via respiratory chain complexes : Mitoquinone (oxidized form) is reduced to this compound (active antioxidant) by Complex II and III, leveraging mitochondrial electron transport .
- Modulates mitochondrial autophagy (mitophagy) and reduces oxidized mitochondrial DNA leakage, which dampens inflammatory pathways (e.g., NLRP3 inflammasome) .
Methodological Tip : Use fluorescent probes (e.g., MitoSOX) to quantify mitochondrial ROS in cell lines pretreated with MitoQ vs. non-targeted antioxidants.
Advanced Research Questions
Q. How can researchers optimize experimental conditions to resolve contradictions in MitoQ efficacy across oxidative stress models?
Discrepancies in MitoQ’s effects (e.g., protective vs. no effect) often arise from:
- Dose-dependent responses : Higher doses may paradoxically increase ROS in certain models.
- Model-specific mitochondrial dysfunction : Efficacy varies with the primary site of ROS generation (e.g., Complex I vs. III defects).
Q. Recommendations :
- Conduct dose-response studies (e.g., 50–500 µM in cell cultures) to identify therapeutic windows.
- Apply PICOT framework to standardize comparisons:
- Population : Specific model (e.g., ulcerative colitis patients vs. heat-stressed animals).
- Intervention : MitoQ dosage, administration route.
- Comparison : Endogenous antioxidants or other mitochondrially targeted agents.
- Outcome : Biomarkers (e.g., 8-OHdG for DNA oxidation).
- Time : Acute vs. chronic exposure .
Q. What statistical and bioinformatics tools are recommended for analyzing multi-omics data in MitoQ studies?
For integrative analyses of transcriptomic, proteomic, and metabolomic datasets:
- Pathway enrichment tools : DAVID, MetaboAnalyst, or GSEA to identify ROS-related pathways (e.g., Nrf2, mitochondrial biogenesis).
- Network analysis : Use STRING or Cytoscape to map protein-protein interactions affected by MitoQ.
- Data repositories : Submit raw data to GEO (gene expression) or PRIDE (proteomics) for reproducibility .
Q. Example Workflow :
Perform RNA-seq on MitoQ-treated vs. control cells.
Validate differentially expressed genes (e.g., SOD2, GPX1) via qPCR.
Cross-reference with proteomic data to confirm protein-level changes.
Q. How can researchers address ethical and technical challenges in clinical trials involving MitoQ?
Key issues include:
- Participant selection : Prioritize populations with confirmed mitochondrial dysfunction (e.g., ulcerative colitis patients, NCT04276740) .
- Ethical compliance : Obtain IRB approval for trials involving vulnerable groups (e.g., elderly patients).
- Data transparency : Share de-identified datasets via repositories like ClinicalTrials.gov or Dryad .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
